

Literature review of PIPES-d18 applications and comparisons

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Compound of Interest		
Compound Name:	PIPES-d18	
Cat. No.:	B1429338	Get Quote

Clarification on PIPES-d18

Initial searches indicate that **PIPES-d18** is the deuterated form of PIPES (1,4-Piperazinediethanesulfonic acid), a compound commonly used as a buffering agent in biochemical research. The available scientific literature and commercial product descriptions identify **PIPES-d18** as a stable isotope-labeled compound, primarily utilized as an internal standard for mass spectrometry or in nuclear magnetic resonance (NMR) studies. There is currently no evidence to suggest that **PIPES-d18** is used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degradation technologies.

The user's query may stem from a misunderstanding of the application of this specific deuterated compound. However, the core chemical structure of PIPES, which is based on a piperazine ring, is highly relevant to PROTAC design. Therefore, this guide will focus on the application and comparison of piperazine-containing linkers in PROTACs against other common linker types.

Introduction to PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical



properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3]

Commonly used linkers in PROTAC design include flexible chains like polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating elements like piperazine, piperidine, alkynes, and triazoles.[4][5] The choice of linker significantly impacts the PROTAC's performance, and its design is a key aspect of optimizing protein degradation.

Comparison of Piperazine-Based Linkers with Other Common Linker Types

Piperazine-containing linkers are a class of rigid linkers that have gained popularity in PROTAC design.[6] Their rigid structure can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, which can lead to improved degradation efficiency.[2] Furthermore, the piperazine moiety can be protonated at physiological pH, which can enhance the solubility of the PROTAC molecule.[7]

Here, we compare the properties and performance of piperazine-based linkers with the more conventional flexible PEG and alkyl linkers.



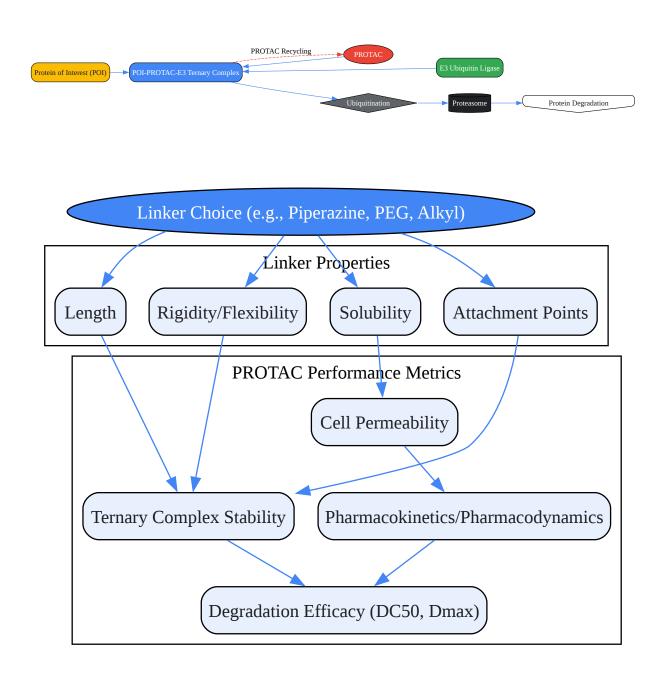
Feature	Piperazine-Based Linkers	Polyethylene Glycol (PEG) Linkers	Alkyl Linkers
Flexibility	Rigid	Flexible	Flexible
Solubility	Generally good, can be enhanced by protonation[7]	Excellent hydrophilicity, improves water solubility[5]	Generally hydrophobic, may limit aqueous solubility[5]
Ternary Complex Formation	Can promote a favorable conformation, potentially leading to more stable complexes[2]	Flexibility can accommodate various protein-protein orientations[3]	Flexibility allows for adaptability in binding[4]
Metabolic Stability	Generally stable; amide-linked piperazine can prevent N- dealkylation[7]	Can have reduced metabolic stability in vivo[5]	Generally stable
Synthesis	Can be more complex to synthesize than flexible linkers	Relatively straightforward to synthesize and modify	Synthetically accessible
Key Advantage	Improved rigidity and potential for enhanced solubility and cell permeability[6]	High solubility and biocompatibility[5]	Simple and synthetically tractable[4]
Key Disadvantage	The pKa of the piperazine can be influenced by neighboring chemical groups, affecting its properties[8]	Potential for lower metabolic stability and can be costly to synthesize[5]	Can lead to poor solubility and non-specific binding



Experimental Protocols

As **PIPES-d18** is not used as a PROTAC linker, specific experimental protocols for its application in this context do not exist. However, for researchers interested in designing and evaluating PROTACs with piperazine-containing linkers, a general workflow is outlined below.

General Workflow for PROTAC Synthesis and Evaluation



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